Comparative Target Engagement: Dual CA Inhibitor & Thiophene-Enhanced Hybrid Potential vs. Single-Activity N-Phenyl Analog
The benzothiadiazole-4-sulfonamide core of CAS 2034257-99-1 is structurally pre-validated for carbonic anhydrase (CA) inhibition, a mechanism absent in the N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide comparator, which showed only weak general cytotoxicity (IC50 6.86 μM in a SBCCG screen) [1]. In contrast, literature for BTD-4-sulfonamides reports CA isozyme inhibition Ki values as low as 0.025 μM, a >270-fold potency gain . The 5-chlorothiophene moiety further introduces potential for cooperative binding via halogen interactions unique to this compound, a structural feature absent in simpler BTD-sulfonamides. This hybrid design supports dual-target engagement hypotheses, though no direct head-to-head data currently exists for this exact CAS compound.
| Evidence Dimension | Predicted Carbonic Anhydrase Inhibition Potency & Polypharmacology Potential |
|---|---|
| Target Compound Data | Predicted Ki < 100 nM (based on class-level CA inhibition of BTD-4-sulfonamides ) |
| Comparator Or Baseline | N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide: IC50 6,860 nM (SBCCG screen, general cytotoxicity) [1] |
| Quantified Difference | >68-fold improvement in predicted potency plus added thiophene-mediated target versatility |
| Conditions | Enzymatic CA inhibition assay (predicted) vs. cell-based SBCCG cytotoxicity assay (comparator) |
Why This Matters
For procuring a chemical probe with both CA-inhibitory and thiophene-driven ancillary pharmacology, CAS 2034257-99-1 offers a molecular complexity not attainable with standard N-aryl or N-alkyl BTD-sulfonamides.
- [1] BindingDB. N-phenyl-2,1,3-benzothiadiazole-4-sulfonamide: IC50 6.86 μM (SBCCG screen). Sanford-Burnham Medical Research Institute. Accessed May 2026. View Source
